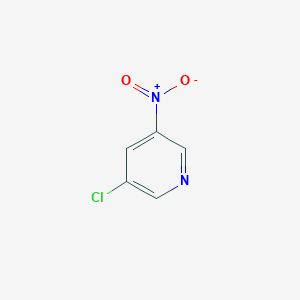

3-Chloro-5-nitropyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Chloro-5-nitropyridine involves several steps. A method for preparing 2-chloro-5-nitropyridine, which could potentially be adapted for 3-Chloro-5-nitropyridine, involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine . Another method involves the nitration of pyridine and substituted pyridines with N2O5 in an organic solvent .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-nitropyridine can be analyzed using various methods. For example, vibrational spectroscopy of 2-chloro-5-nitropyridine has been investigated by means of quantum chemical calculations .Chemical Reactions Analysis

The reaction mechanism of 3-Chloro-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical And Chemical Properties Analysis

3-Chloro-5-nitropyridine has a melting point of 86°C and a predicted boiling point of 228.2±20.0°C . Its predicted density is 1.489±0.06 g/cm3 . It is stored at room temperature and is sealed in dry conditions .Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

3-Chloro-5-nitropyridine: is a key intermediate in the synthesis of fluorinated pyridines, which are important due to their unique physical, chemical, and biological properties. The presence of fluorine atoms, strong electron-withdrawing substituents, imparts these compounds with reduced basicity and reactivity compared to chlorinated and brominated analogues . These fluorinated pyridines find applications in:

- Local Radiotherapy of Cancer : Synthesizing F 18 substituted pyridines for use as imaging agents in cancer treatment .

- Agricultural Products : Developing new agricultural products with improved physical, biological, and environmental properties .

Anticancer Drug Precursors

The compound serves as a precursor for the synthesis of anticancer drugs. For instance, by reacting with vinylstannane and monothioacetic acids, derivatives such as 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine are obtained, which are used in the development of anticancer medications .

Synthesis of Nitropyridines

3-Chloro-5-nitropyridine: is involved in the synthesis of various nitropyridines, which are crucial for creating compounds with high regioselectivity and yields. These compounds are significant for:

- Vicarious Substitution Method : Substituting with ammonia and amines to afford a series of 4-substituted-2-alkylamino-5-nitropyridines , which have potential biological applications .

Nonlinear Optical (NLO) Applications

The organic NLO single crystals derived from 3-Chloro-5-nitropyridine can be employed in a wide range of applications, such as:

Medicinal Chemistry

In medicinal chemistry, 3-Chloro-5-nitropyridine is used to construct diverse polyheterocyclic ring systems, which are essential for studying biology and treating diseases. It is particularly important for:

- Synthesis of Imidazo[4,5-b]pyridines : These derivatives are reported as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia and possess potential for numerous applications in organometallic chemistry and material science .

Pharmaceutical Intermediates

Lastly, 3-Chloro-5-nitropyridine is utilized as a pharmaceutical intermediate. It plays a role in the development of various pharmaceutical compounds due to its reactivity and ability to form complex structures .

Safety and Hazards

Mécanisme D'action

Target of Action

Nitropyridines, the class of compounds to which 3-chloro-5-nitropyridine belongs, are known to be precursors of potential pharmaceutical and agrochemical importance .

Biochemical Pathways

Nitropyridines are known to undergo reactions with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s high lipophilicity suggests that it may have good bioavailability .

Action Environment

The compound’s stability in dry, room temperature conditions suggests that it may be relatively stable under a variety of environmental conditions .

Propriétés

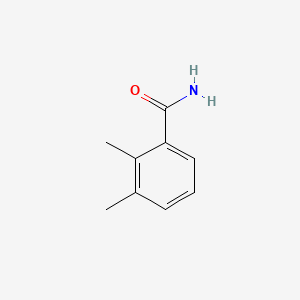

IUPAC Name |

3-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTXEQVAHJCPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376555 | |

| Record name | 3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitropyridine | |

CAS RN |

22353-33-9 | |

| Record name | 3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1586045.png)

![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)